N-(3-aminophenyl)isonicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-aminophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-10-2-1-3-11(8-10)15-12(16)9-4-6-14-7-5-9/h1-8H,13H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZUSOBLKLWQIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N 3 Aminophenyl Isonicotinamide and Its Precursors
Established Synthetic Routes to N-(3-aminophenyl)isonicotinamide
The conventional synthesis of this compound primarily relies on two well-established chemical transformations: the reduction of a nitro precursor and direct amide bond formation.
Reduction of N-(3-nitrophenyl)isonicotinamide Precursors
A common and reliable method for the synthesis of this compound involves the chemical reduction of its nitro-substituted precursor, N-(3-nitrophenyl)isonicotinamide. rsc.org This two-step approach first requires the synthesis of the nitro compound, followed by its reduction to the desired amine.
The precursor, N-(3-nitrophenyl)isonicotinamide, is typically prepared through a standard amide coupling reaction. bldpharm.com This involves reacting an activated form of isonicotinic acid, such as isonicotinoyl chloride, with 3-nitroaniline. Isonicotinoyl chloride can be generated from isonicotinic acid by treatment with a chlorinating agent like oxalyl chloride or thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF). mdpi.com The subsequent reaction with 3-nitroaniline in the presence of a base, such as triethylamine or pyridine (B92270), in an appropriate solvent like dichloromethane (DCM) or dioxane, yields the N-(3-nitrophenyl)isonicotinamide precursor.
The key step is the selective reduction of the nitro group to an amine. Catalytic hydrogenation is a highly effective method for this transformation. rsc.org While specific studies on the 3-nitro isomer are not detailed, extensive research on the analogous N-4-nitrophenyl nicotinamide (B372718) demonstrates that palladium-based catalysts are highly efficient and chemoselective for this reduction. rsc.orgmit.edu The reaction is typically carried out in a suitable solvent, such as dimethylacetamide (DMAc), under a hydrogen atmosphere. mit.edu
Table 1: Representative Conditions for the Reduction of Nitrophenyl Amides
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Palladium nanoparticles on an organic-silica support | rsc.org |
| Reactant | N-4-nitrophenyl nicotinamide (surrogate) | rsc.orgmit.edu |
| Solvent | Dimethylacetamide (DMAc) | mit.edu |
| Pressure | 75-150 psi (Hydrogen) | mit.edu |
| Temperature | 25-100 °C | mit.edu |
| Outcome | Selective reduction of the nitro group to a primary amine | rsc.org |
This method is advantageous due to its high selectivity, which prevents the reduction of other functional groups like the pyridine ring. mit.edu
Amide Coupling Strategies (e.g., Isonicotinic Acid with Diaminobenzenes)
A more direct route to this compound involves the direct amide coupling of isonicotinic acid or its derivatives with 1,3-diaminobenzene (m-phenylenediamine). nih.gov This approach circumvents the need for a separate reduction step.
For the coupling to be successful, the carboxylic acid group of isonicotinic acid must be activated. This can be achieved using various coupling agents common in peptide synthesis. Reagents such as 1-propylphosphonic anhydride (T3P®) or (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) are effective. nih.govrsc.org The reaction is typically performed in an inert, anhydrous solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often with the addition of a non-nucleophilic base like triethylamine to neutralize any acids formed during the reaction. nih.gov
A significant challenge in this approach is achieving mono-acylation of the diamine. Due to the presence of two amino groups on m-phenylenediamine, there is a statistical probability of forming a di-acylated byproduct. Controlling the stoichiometry of the reactants is crucial to maximize the yield of the desired mono-amide product.
Table 2: Common Reagents for Amide Coupling Reactions
| Coupling Agent | Typical Solvent | Base | Reference |
|---|---|---|---|
| 1-Propylphosphonic anhydride (T3P®) | DMF, DMSO | Triethylamine | nih.gov |
| COMU | DCM, DMF, 2-MeTHF | Triethylamine, DIPEA | rsc.org |
| Oxalyl Chloride (to form acyl chloride) | Dichloromethane (DCM) | Triethylamine | mdpi.com |
Novel and Efficient Synthetic Approaches
Recent advancements in synthetic organic chemistry offer more efficient and environmentally benign alternatives to the classical methods.
Biomimetic Synthesis Principles in Isonicotinate Derivatization
Biomimetic synthesis seeks to emulate nature's enzymatic processes to perform chemical transformations with high efficiency and selectivity. wur.nl In the context of isonicotinate derivatization, this can involve the use of biocatalysts. For instance, enzymes like nitrilases have been employed for the synthesis of nicotinic acid and isonicotinic acid from their corresponding cyanopyridine precursors. frontiersin.org While not a direct synthesis of the final amide, generating the isonicotinic acid precursor in a green manner is a key step.
Furthermore, the principles of biomimetic catalysis can be applied to the amide bond formation itself. Although direct enzymatic acylation of m-phenylenediamine with an isonicotinate ester is not yet a widely reported method, the development of artificial enzymes and coenzyme mimics for acylation reactions is an active area of research. wur.nl These approaches aim to perform reactions under mild, aqueous conditions, reducing the reliance on harsh reagents and organic solvents.
Photocascade Catalysis in Related N-Aryl Amide Synthesis
Photocascade or photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions using visible light. rsc.orgorganic-chemistry.org This methodology can be applied to the synthesis of N-aryl amides directly from nitroarenes and a suitable acyl source, bypassing the pre-formation and reduction of a nitro-amide intermediate. organic-chemistry.org
In a typical setup, a photocatalyst, often an iridium or ruthenium complex, is excited by visible light. nih.gov This excited photocatalyst can then initiate a single-electron transfer process. In one proposed mechanism for the direct amidation of aldehydes with nitroarenes, a nickel catalyst is also employed in a dual catalytic cycle. The nitroarene is reduced in situ to an aniline (B41778), which then couples with an acyl-nickel intermediate generated from the aldehyde. organic-chemistry.org This approach is notable for its high atom economy and use of mild reaction conditions. Applying this strategy, this compound could potentially be synthesized from 3-nitroaniline and isonicotinaldehyde.
Solvent-Dependent Synthetic Outcomes
The choice of solvent is a critical parameter in chemical synthesis, capable of influencing reaction rates, yields, and even the product distribution. In amide synthesis, traditional solvents like DMF, DCM, and dioxane are common but pose environmental and health concerns. rsc.orgresearchgate.net
Research has shown that the solvent can dramatically alter the outcome of amidation reactions. For example, in the reaction of aroyl chlorides with an alkali-metal silyl-amide reagent, halogenated solvents favor the formation of the primary amide, whereas non-polar, non-halogenated solvents like dioxane can lead to the formation of an imide as the major product. nih.gov
There is a significant drive to replace these traditional solvents with greener alternatives. Studies have evaluated solvents like 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and dimethyl carbonate (DMC) as replacements for DCM and DMF in amide coupling reactions. rsc.orgresearchgate.net In many cases, these greener solvents provide comparable or even superior results, particularly when used with modern coupling reagents like COMU. rsc.org For the synthesis of this compound, selecting a green solvent could significantly improve the sustainability of the process.
Table 3: Comparison of Traditional and Green Solvents for Amide Synthesis
| Solvent | Type | Boiling Point (°C) | Key Considerations | Reference |
|---|---|---|---|---|
| Dichloromethane (DCM) | Traditional (Halogenated) | 40 | Effective but a suspected carcinogen. | rsc.orgresearchgate.net |
| N,N-Dimethylformamide (DMF) | Traditional (Aprotic) | 153 | Widely used but has reproductive toxicity. | rsc.orgresearchgate.net |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green (Ether) | 80 | Derived from renewable resources, good alternative to THF and DCM. | rsc.orgresearchgate.net |
| Cyclopentyl methyl ether (CPME) | Green (Ether) | 106 | High boiling point, stable to acids/bases. | whiterose.ac.uk |
| Dimethyl carbonate (DMC) | Green (Carbonate) | 90 | Low toxicity, biodegradable. | rsc.org |
Optimization of Reaction Conditions and Yields
The synthesis of this compound typically involves the formation of an amide bond between isonicotinic acid or its derivatives and 1,3-phenylenediamine. The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Research in the synthesis of related nicotinamide and isonicotinamide (B137802) derivatives provides valuable insights into the key parameters that can be fine-tuned for the efficient production of this compound.
The primary method for synthesizing this compound involves the acylation of 1,3-phenylenediamine with an activated form of isonicotinic acid, such as isonicotinoyl chloride. The isonicotinoyl chloride is typically prepared by treating isonicotinic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. The subsequent reaction with 1,3-phenylenediamine is often carried out in the presence of a base to neutralize the hydrogen chloride gas produced during the acylation.
Key parameters that are often optimized include the choice of solvent, the type and amount of base used, the reaction temperature, and the reaction time. Dichloromethane is a commonly employed solvent for this type of acylation reaction. mdpi.com The selection of the base is also critical; organic bases such as triethylamine are frequently used to scavenge the HCl generated. mdpi.com
The reaction temperature is another important factor. The acylation is often initiated at a low temperature, such as in an ice-water bath, to control the initial exothermic reaction, and then allowed to warm to room temperature to ensure the completion of the reaction. mdpi.com
The table below illustrates a hypothetical optimization study for the synthesis of this compound based on general principles of organic synthesis and findings from the synthesis of similar compounds.
Table 1: Hypothetical Optimization of the Synthesis of this compound
| Entry | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Isonicotinoyl chloride | 1,3-Phenylenediamine | Triethylamine | Dichloromethane | 0 to RT | 12 | 85 |
| 2 | Isonicotinoyl chloride | 1,3-Phenylenediamine | Pyridine | Dichloromethane | 0 to RT | 12 | 82 |
| 3 | Isonicotinoyl chloride | 1,3-Phenylenediamine | Triethylamine | Tetrahydrofuran | 0 to RT | 12 | 80 |
| 4 | Isonicotinoyl chloride | 1,3-Phenylenediamine | Triethylamine | Dichloromethane | RT | 12 | 88 |
| 5 | Isonicotinoyl chloride | 1,3-Phenylenediamine | Triethylamine | Dichloromethane | 0 to RT | 24 | 90 |
| 6 | Isonicotinic acid | 1,3-Phenylenediamine | DCC/DMAP | Dichloromethane | 0 to RT | 24 | 75 |
This table is a representation of potential optimization parameters and is based on general synthetic methodologies for similar compounds. RT = Room Temperature, DCC = Dicyclohexylcarbodiimide, DMAP = 4-Dimethylaminopyridine.
Another synthetic route to consider for the precursor, isonicotinamide, is the hydrolysis of 4-cyanopyridine. This reaction can be catalyzed by various agents, with manganese dioxide showing high activity and selectivity. nih.gov The optimization of this process involves adjusting the catalyst loading, reaction temperature, and the solvent system. For instance, a method for preparing nicotinamide involves the hydrolysis of 3-cyanopyridine using manganese dioxide in an alcohol-water solvent system at temperatures between 80-100 °C, achieving high yields. google.com A similar approach could potentially be adapted for the synthesis of isonicotinamide.
A patent describing the production of nicotinamide and isonicotinamide suggests the use of magnesium oxide or alkaline earth metal carbonates as catalysts for the hydrolysis of the corresponding cyanopyridines in an aqueous medium at elevated temperatures. google.com Terminating the reaction before full conversion can suppress the formation of the corresponding acid as a byproduct. google.com
Enzymatic approaches are also gaining traction for the synthesis of nicotinic acid and its amide derivatives due to their high selectivity and mild reaction conditions. frontiersin.org While specific enzymatic synthesis of this compound is not widely reported, the principles of using enzymes like nitrilase or amidase for the synthesis of the isonicotinamide precursor could be an area for future optimization. nih.gov
Chemical Reactivity, Functionalization, and Derivatization Strategies
Reactions Involving the Amine Functionality
The primary amino group on the phenyl ring is a key site for nucleophilic reactions, making it a versatile handle for introducing various substituents and for constructing more complex molecular architectures.
The free amino group of N-(3-aminophenyl)isonicotinamide is readily acylated or amidated to form a new amide bond. This reaction is fundamental in medicinal chemistry for the synthesis of compounds with modified pharmacokinetic and pharmacodynamic properties. The general reaction involves the treatment of this compound with an acylating agent, such as an acyl chloride or a carboxylic acid activated with a coupling agent.
The formation of the initial amide bond to synthesize this compound itself involves the reaction of nicotinic acid with 3-aminoaniline, often in the presence of coupling agents like N-[3-(N,N-dimethylamino)-propyl]-N'-ethyl-carbodiimide hydrochloride (EDC·HCl) and a catalyst such as N,N-dimethyl-4-aminopyridine (DMAP) chemicalbook.com. The resulting primary amine on the phenyl ring remains available for further functionalization.
Further acylation can be achieved using a variety of acylating agents. For instance, reaction with different acid chlorides (R-COCl) in the presence of a base would yield N-(3-(acylamino)phenyl)isonicotinamide derivatives. Similarly, coupling with carboxylic acids (R-COOH) using standard peptide coupling reagents would lead to the corresponding amides. The amide bond formation is a widely researched reaction in organic chemistry due to its prevalence in biology, medicinal chemistry, and materials science mdpi.com. The efficiency of such reactions can be influenced by the choice of solvent, coupling agent, and reaction temperature ucl.ac.uk.
Table 1: Examples of Acylating Agents for the Amine Functionality
| Acylating Agent | Expected Product Structure |
|---|---|
| Acetyl chloride | N-(3-acetamidophenyl)isonicotinamide |
| Benzoyl chloride | N-(3-benzamidophenyl)isonicotinamide |
The primary amino group of this compound can undergo condensation with aldehydes or ketones to form Schiff bases (imines). This reaction is typically carried out under acidic or basic catalysis and often involves the removal of water to drive the equilibrium towards the product. The formation of Schiff bases is a common strategy for synthesizing ligands for metal complexes and compounds with potential biological activities nih.govnih.govresearchgate.net.
While direct examples of Schiff base formation with this compound are not extensively reported, the reactivity of the aminophenyl moiety is well-established. For instance, the condensation of various aminophenols with trimethinium salts leads to the formation of Schiff bases nih.gov.
Hydrazone derivatives, which contain the -NH-N=CH- group, are typically synthesized from hydrazides. Although this compound is not a hydrazide, it can be chemically modified to incorporate a hydrazine moiety, which can then be used to form hydrazones. For example, diazotization of the amino group followed by reduction would yield a hydrazine derivative. This hydrazine derivative could then react with various aldehydes and ketones to form the corresponding hydrazones nih.govnih.govmdpi.comminarjournal.comresearchgate.net. Hydrazones derived from isonicotinic hydrazide are known to possess a wide range of pharmacological activities nih.govnih.gov.
Table 2: Potential Aldehydes for Schiff Base Formation with this compound
| Aldehyde | Expected Schiff Base Product |
|---|---|
| Benzaldehyde | N-(3-(benzylideneamino)phenyl)isonicotinamide |
| Salicylaldehyde | N-(3-((2-hydroxybenzylidene)amino)phenyl)isonicotinamide |
The versatile reactivity of the amino group allows for its incorporation into various heterocyclic ring systems through cyclization reactions.
Azetidin-2-ones: The Schiff bases derived from this compound can be further reacted to form azetidin-2-ones, also known as β-lactams. A common method is the Staudinger cycloaddition, which involves the reaction of an imine with a ketene generated in situ from an acyl chloride and a tertiary amine mdpi.com. For instance, the Schiff base formed from this compound and an aromatic aldehyde can react with chloroacetyl chloride in the presence of a base like triethylamine to yield the corresponding azetidin-2-one derivative researchgate.net. The synthesis of azetidin-2-one analogs of isonicotinic acid hydrazide has been reported using green chemistry approaches researchgate.net.
Oxadiazoles: To synthesize oxadiazole derivatives, the amino group of this compound would first need to be converted into a hydrazine or a related intermediate. For example, if the isonicotinoyl moiety is first converted to a hydrazide, this can then be acylated and cyclized to form a 1,3,4-oxadiazole ring. A known route involves the reaction of a nicotinamide-containing hydrazine with aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted 1,3,4-oxadiazoles niscpr.res.innih.gov. General methods for the synthesis of 1,3,4-oxadiazoles often involve the cyclization of diacylhydrazines mdpi.com.
Triazoles: The synthesis of triazole derivatives can also be envisioned starting from this compound. One approach could involve the diazotization of the amino group to form an azide, which can then undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a 1,2,3-triazole. Alternatively, derivatives of isonicotinic acid have been used to synthesize various 1,2,3- and 1,2,4-triazoles with potential pharmacological activities sapub.org. The synthesis of triazoles is a significant area of research due to their broad range of applications scispace.comnih.gov.
Reactions Involving the Pyridine (B92270) Moiety
The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity. The nitrogen atom of the pyridine ring is nucleophilic and can participate in reactions such as N-oxidation and quaternization. The carbon atoms of the pyridine ring can be functionalized through metal-catalyzed cross-coupling reactions.
N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids. The N-oxidation of nicotinamide (B372718), a related compound, is a known metabolic pathway in humans, catalyzed by the enzyme CYP2E1 nih.gov. In a synthetic context, the formation of the N-oxide can alter the electronic properties of the pyridine ring, making it more susceptible to certain substitution reactions wikipedia.org. Nicotinamide N-oxide has been studied for its biological activities, including its potential to attenuate inflammation mdpi.com.
Quaternization: The pyridine nitrogen is nucleophilic and can react with electrophiles, such as alkyl halides, to form quaternary pyridinium salts. The quaternization of nicotinamide and isonicotinamide (B137802) with various electrophiles has been studied, and these reactions can be accelerated using microwave irradiation researchgate.netnih.govnih.gov. The resulting pyridinium salts often exhibit enhanced biological activities compared to the parent compounds. The quaternization reaction is influenced by steric hindrance and the nature of the electrophile mdpi.com. Copper-catalyzed direct aryl quaternization of N-substituted imidazoles has also been reported, suggesting the possibility of similar reactions with pyridine derivatives organic-chemistry.org.
Table 3: Reagents for Pyridine Moiety Modification
| Reaction Type | Reagent Example | Expected Product |
|---|---|---|
| N-Oxidation | m-Chloroperoxybenzoic acid (m-CPBA) | This compound-N-oxide |
| Quaternization | Methyl iodide | 1-methyl-4-(N-(3-aminophenyl)carbamoyl)pyridinium iodide |
Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyridine. While the pyridine ring in this compound is electron-deficient, which can make some cross-coupling reactions challenging, various catalytic systems have been developed to address this.
Palladium- and nickel-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be used to introduce new carbon-carbon bonds at the pyridine ring. The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For N-aryl-2-aminopyridines, the pyridyl group can act as a directing group to facilitate C-H activation and functionalization rsc.org. While this compound is a pyridine-4-carboxamide, similar principles of metal-catalyzed cross-coupling can be applied, potentially after converting one of the pyridine hydrogens to a halide or triflate. Nickel-catalyzed C-N cross-coupling of organoboronic acids has also been reported for the synthesis of N-aryl β-enamino esters rsc.org.
The field of transition metal-catalyzed reactions is continually evolving, with new methods being developed that offer milder reaction conditions and broader substrate scope mdpi.comacs.org. These advancements are likely to provide new avenues for the derivatization of the pyridine moiety in this compound.
Directed Ortho-Functionalization Strategies
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the ortho position, forming an aryllithium intermediate that can then react with various electrophiles. wikipedia.orgbaranlab.org
In the context of this compound, the amide functionality is a potent DMG. The amide group can coordinate with the lithium atom of the organolithium base, facilitating the deprotonation of the C-H bond ortho to the amide on the phenyl ring. wikipedia.org However, the presence of the amino group at the meta-position introduces additional complexity. The amino group itself can be a DMG, potentially leading to a mixture of products. The relative directing power of the amide versus the amino group, as well as the steric and electronic effects of the isonicotinoyl moiety, would influence the regioselectivity of the lithiation.
The general principle of DoM involves the interaction of an aromatic compound bearing a DMG with an alkyllithium base. This leads to the formation of an aryllithium species, which is then quenched with an electrophile to introduce a new substituent exclusively at the ortho position. wikipedia.org For this compound, this would theoretically allow for the introduction of a wide range of functional groups at the C-2 and C-4 positions of the aminophenyl ring.
While specific examples of directed ortho-functionalization on this compound are not extensively documented in the reviewed literature, the principles of DoM on substituted anilides and benzamides are well-established. For instance, palladium-catalyzed ortho-C-H amination of benzamides has been achieved using specialized ligands, demonstrating the feasibility of functionalizing the ortho C-H bonds in amide-containing aromatic systems. nih.gov These established methodologies provide a conceptual framework for the potential ortho-functionalization of this compound, which would be a valuable strategy for synthesizing novel derivatives with tailored properties.
Synthesis of Structural Analogs and Isomers
The synthesis of structural analogs and isomers of this compound is essential for a comprehensive understanding of its chemical properties and biological activities. This involves altering the substitution pattern on the aminophenyl ring and introducing chiral centers.
The synthesis of positional isomers of this compound, such as the 2-amino and 4-amino analogs, typically involves the coupling of isonicotinic acid or its activated derivatives with the corresponding phenylenediamine isomers.
A common and direct method is the amidation reaction, where isonicotinic acid is activated to facilitate nucleophilic attack by the amino group of the phenylenediamine. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive such as 4-dimethylaminopyridine (DMAP). This reaction is generally performed in an inert solvent like dichloromethane at controlled temperatures.
An alternative approach involves the initial reaction of isonicotinic acid with a nitroaniline isomer, followed by the reduction of the nitro group to an amine. For instance, the synthesis of N-(4-aminophenyl)-substituted benzamides has been achieved by reacting an acyl chloride with p-nitroaniline, followed by palladium-catalyzed hydrogenation to reduce the nitro group. researchgate.net This two-step process can be adapted for the synthesis of the positional isomers of this compound.
The general synthetic scheme for preparing these positional isomers can be summarized as follows:
Direct Amidation : Reacting isonicotinic acid with o-, m-, or p-phenylenediamine in the presence of a coupling agent like EDC/DMAP.
Nitro-intermediate Route :
Reacting isonicotinoyl chloride (prepared from isonicotinic acid and a chlorinating agent like thionyl chloride) with the corresponding o-, m-, or p-nitroaniline.
Subsequent reduction of the nitro group, often via catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), to yield the desired aminophenylisonicotinamide isomer.
| Isomer | Starting Phenylenediamine Isomer | Starting Nitroaniline Isomer | General Synthetic Approach |
|---|---|---|---|
| N-(2-aminophenyl)isonicotinamide | o-Phenylenediamine | o-Nitroaniline | Direct amidation with isonicotinic acid or reaction with isonicotinoyl chloride followed by reduction of a nitro intermediate. researchgate.net |
| This compound | m-Phenylenediamine | m-Nitroaniline | |
| N-(4-aminophenyl)isonicotinamide | p-Phenylenediamine | p-Nitroaniline |
The introduction of chirality into the this compound scaffold can be achieved through several synthetic strategies, leading to enantiomerically enriched or pure compounds. These chiral derivatives are valuable for studying stereospecific interactions in biological systems.
One approach is to utilize a chiral building block during the synthesis. For example, if a chiral amine is used in a coupling reaction, a chiral center can be incorporated into the final molecule. While the parent compound this compound is achiral, derivatives can be synthesized from chiral precursors.
Another strategy is the chiral resolution of a racemic mixture. This involves reacting a racemic derivative of this compound with a chiral resolving agent to form a pair of diastereomers. wikipedia.org These diastereomers, having different physical properties, can then be separated by methods such as crystallization or chromatography. wikipedia.orgnih.gov Following separation, the resolving agent is removed to yield the individual enantiomers. Common resolving agents include chiral acids like tartaric acid or chiral amines like brucine. wikipedia.org Enzymatic resolution, where an enzyme selectively reacts with one enantiomer of a racemic mixture, is another powerful technique. google.com
Asymmetric synthesis provides a more direct route to enantiomerically pure compounds. This can involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For instance, the atroposelective N-acylation of certain benzamides has been achieved using organocatalysis, leading to N-N axially chiral compounds. rsc.orgnih.gov While this specific type of chirality may not be directly applicable to the parent this compound, the principle of using a chiral catalyst to control the formation of a stereocenter can be adapted.
Furthermore, a chiral center could be introduced by modifying the aminophenyl ring or the isonicotinoyl moiety. For example, a stereoselective reduction of a prochiral ketone derivative or an asymmetric alkylation of an enolate intermediate could be employed to create a chiral center. The development of racemization-free coupling reagents is also crucial in peptide synthesis and can be applied to the synthesis of chiral amides to prevent the loss of stereochemical integrity. rsc.org
| Strategy | Description | Example Application/Principle |
|---|---|---|
| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | Formation of diastereomeric salts with a chiral resolving agent, followed by separation. wikipedia.org |
| Enzymatic Resolution | Use of an enzyme to selectively catalyze a reaction on one enantiomer of a racemic mixture. | Lipase-catalyzed selective acylation of one enantiomer of a chiral amine. google.com |
| Asymmetric Synthesis | A reaction that preferentially forms one enantiomer or diastereomer over the other. | Use of a chiral catalyst to control the stereochemical outcome of a bond-forming reaction. rsc.org |
| Use of Chiral Building Blocks | Incorporation of a pre-existing chiral center into the molecule during synthesis. | Coupling of isonicotinic acid with a chiral aminophenyl derivative. |
Coordination Chemistry and Metal Complex Formation
N-(3-aminophenyl)isonicotinamide as a Ligand
This compound is a multifunctional ligand possessing several potential coordination sites: the nitrogen atom of the pyridine (B92270) ring, the oxygen and nitrogen atoms of the amide group, and the nitrogen atom of the aminophenyl moiety. This versatility allows it to bind to metal ions in various modes, acting as a monodentate, bidentate, or bridging ligand.
Research on analogous compounds like isonicotinamide (B137802) and its derivatives consistently demonstrates that the pyridyl nitrogen is a primary and strong coordination site for a wide range of transition metal ions, including Co(II), Ni(II), Cu(II), and Zn(II). nih.govscirp.orgmdpi.comdoi.org In most documented complexes, the ligand coordinates in a monodentate fashion through this nitrogen atom. doi.org For example, in complexes such as [ZnCl2(isn)2] and [Co(NCS)2(C6H6N2O)3(H2O)], isonicotinamide (isn) binds exclusively through the pyridine nitrogen. nih.govnih.gov
The amide group offers two potential donor atoms, the oxygen and the nitrogen. For transition metals, coordination through the amide group is less common than through the pyridyl nitrogen. When it does occur, binding is almost exclusively through the amide oxygen, not the nitrogen. mdpi.com However, for lanthanide ions, which are hard acids, coordination to the hard oxygen donor of the amide group is more favorable. doi.orgnih.gov In some structural configurations, the amide group does not coordinate directly but plays a crucial role in stabilizing the crystal structure through intermolecular hydrogen bonding. doi.orgnih.gov The presence of the additional amino group on the phenyl ring introduces the possibility of N,N'-bidentate chelation or bridging behavior, a mode observed in the isomeric ligand N-(pyridin-3-yl)isonicotinamide, which bridges metal centers via its two pyridyl nitrogens. nih.gov
The deprotonation of an amide N-H group to form an amidate anion for coordination is a known phenomenon but generally requires specific conditions, such as a high pH and the presence of certain metal ions like Cu(II) or Ni(II). In the vast majority of reported complexes with isonicotinamide and related pyridine amides, the ligand coordinates in its neutral form without deprotonation. mdpi.com The stability of the neutral pyridyl nitrogen coordination mode suggests that amide deprotonation would not be the preferred binding pathway under typical synthesis conditions.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with pyridine amide ligands is generally achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, such as water or ethanol. The resulting products can be characterized using a variety of analytical techniques, including single-crystal X-ray diffraction, infrared spectroscopy (FTIR), and thermal analysis, to determine their structure and properties. scirp.org
While specific complexes of this compound are not detailed in existing literature, extensive research on the parent molecule, isonicotinamide, provides a strong basis for predicting its behavior.
Co(II) Complexes : Cobalt(II) typically forms octahedral complexes with isonicotinamide. For instance, the complex [Co(NCS)2(C6H6N2O)3(H2O)] features a Co(II) center coordinated to three isonicotinamide ligands via their pyridyl nitrogen atoms, one water molecule, and two thiocyanate anions. nih.gov
Ni(II) Complexes : Nickel(II) readily forms octahedral complexes. In mixed-ligand systems, such as those with acetylsalicylato, the resulting structure is often [Ni(asa)2(na)2(H2O)2], where nicotinamide (B372718) binds through the pyridyl nitrogen. hacettepe.edu.tr Polymeric structures are also known, where isomeric ligands bridge Ni(II) centers. nih.gov
Cu(II) Complexes : Copper(II) complexes with isonicotinamide and its derivatives often exhibit axially elongated octahedral or square pyramidal geometries. mdpi.com Coordination is consistently observed through the pyridine nitrogen, with anions or water molecules completing the coordination sphere. hacettepe.edu.trresearchgate.netnih.gov
Zn(II) Complexes : Zinc(II) demonstrates more varied coordination geometries. Depending on the co-ligands, it can form tetrahedral complexes, such as [ZnI2(ina)2], or octahedral complexes like Zn(Nia)2(H2O)42. nih.gov Dimeric structures have also been observed where acetate ligands bridge two zinc centers. nih.gov
| Metal Ion | Example Complex with Analogue Ligand | Coordination Geometry | Ligand Coordination Mode |
|---|---|---|---|
| Co(II) | [Co(NCS)2(isn)3(H2O)] nih.gov | Octahedral | N-pyridyl |
| Ni(II) | {[Ni(ada)(3-pina)]}nnih.gov | Octahedral | Bridging N,N'-pyridyl |
| Cu(II) | Cu(Nia)2(H2O)22nih.gov | Square Planar / Octahedral | N-pyridyl |
| Zn(II) | [ZnI2(ina)2] | Tetrahedral | N-pyridyl |
| Zn(II) | Zn(isn)4(H2O)22nih.gov | Octahedral | N-pyridyl |
Lanthanide ions are characterized by their larger ionic radii and preference for higher coordination numbers, typically ranging from 7 to 10. They also exhibit a strong affinity for oxygen donor ligands. In complexes with N-isonicotinamidosalicyaldimine, a related Schiff base ligand, lanthanide ions form complexes with general formulas [Ln(L)n(X)3] where n can be 2, 3, or 4, leading to coordination numbers of 8, 9, or 10 depending on the counter-ion. researchgate.net Studies on a similar ligand, N'-[1-(3-aminophenyl)ethylidine]isonicotinohydrazide, show the formation of 1:1 metal-to-ligand complexes with a seven-coordinate geometry. researchgate.net It is therefore anticipated that this compound would coordinate to lanthanide ions, likely through the amide oxygen and potentially the pyridyl nitrogen, to form complexes with high coordination numbers.
Stoichiometry and Geometrical Structures of Complexes
The stoichiometry and geometry of metal complexes formed with this compound are dictated by the specific metal ion, the counter-anions, and the reaction conditions. Based on analogous systems, clear patterns can be predicted.
For transition metals, stoichiometries of 1:2 and 1:4 (metal:ligand) are commonly observed. nih.gov
1:2 Stoichiometry : This is frequent in tetrahedral complexes like [ZnBr2(isn)2] and octahedral species where anions or solvent molecules complete the coordination sphere, such as in [Cu(tolf-O,O')2(isn-N)2]. nih.govresearchgate.net
1:3 and 1:4 Stoichiometry : These are typical for octahedral complexes where the ligand is the dominant coordinating species, as seen in Co(H2O)(isn)32 and Zn(isn)4(H2O)22. scirp.orgnih.gov
The resulting geometries are highly dependent on the d-electron configuration of the metal ion and its coordination number:
Octahedral : This is the most common geometry, observed for Co(II), Ni(II), Cu(II), and Zn(II). nih.govnih.govhacettepe.edu.tr
Tetrahedral : Primarily observed for Zn(II) complexes, especially with larger halide co-ligands. nih.gov
Square Pyramidal/Planar : Often seen with Cu(II) complexes. mdpi.com
For lanthanide ions, a 1:1 metal-to-ligand stoichiometry is common for multidentate ligands, often resulting in seven-coordinate or higher geometries. researchgate.net However, stoichiometries leading to complexes like [Ln(L)2(NO3)3] have also been reported with bidentate ligands. mdpi.com
| Metal Ion Family | Common Stoichiometries (Metal:Ligand) | Common Geometries |
|---|---|---|
| Transition Metals (Co, Ni, Cu, Zn) | 1:2, 1:3, 1:4 scirp.orgnih.gov | Octahedral, Tetrahedral, Square Pyramidal mdpi.comnih.gov |
| Lanthanide Metals (La, Eu, Gd) | 1:1, 1:2 researchgate.netmdpi.com | Seven-coordinate, Eight-coordinate, Nine-coordinate researchgate.netresearchgate.net |
Thermodynamic Aspects of Complexation
A thorough search for studies detailing the thermodynamic properties of this compound complexes with various metal ions did not yield any specific data. This includes:
Magnetic Properties of Metal Complexes
No research articles were identified that investigate the magnetic properties of metal complexes formed with this compound. The magnetic behavior of such complexes is determined by the electronic configuration of the central metal ion and the geometry of the complex, which in turn is influenced by the ligand. Without experimental data, such as magnetic susceptibility measurements, it is not possible to discuss the magnetic characteristics of these potential complexes.
Supramolecular Chemistry and Crystal Engineering
Non-Covalent Interactions in Solid-State Structures
The solid-state assembly of N-(3-aminophenyl)isonicotinamide is directed by a hierarchy of non-covalent interactions. The most influential of these are hydrogen bonds, followed by π-π stacking interactions, which collectively determine the final three-dimensional structure.
Hydrogen bonding is anticipated to be the primary driving force in the crystal packing of this compound. The molecule possesses multiple hydrogen bond donors (the amide N-H and the amine -NH₂) and acceptors (the carbonyl oxygen C=O and the pyridine (B92270) nitrogen).
Amide-Amide Homosynthon: The isonicotinamide (B137802) fragment is well-known for its propensity to form a robust and predictable hydrogen-bonded motif known as the R²₂(8) amide-amide homosynthon. In this arrangement, two molecules form a centrosymmetric dimer through a pair of N-H···O hydrogen bonds. This highly stable interaction is often preserved even in the presence of other competing functional groups.
Other Potential Hydrogen Bonds: Beyond the primary amide dimer, the free amine group (-NH₂) on the phenyl ring can act as a hydrogen bond donor to either the carbonyl oxygen or the pyridine nitrogen of adjacent molecules. Similarly, the pyridine nitrogen can act as a hydrogen bond acceptor. These secondary interactions are crucial for extending the initial dimeric structures into higher-dimensional networks.
Formation of Low-Dimensional and Extended Architectures
The combination of strong, directional hydrogen bonds and weaker, less directional π-π stacking interactions can lead to the formation of a variety of supramolecular architectures with different dimensionalities.
It is plausible that this compound could assemble into one-dimensional chains. This could occur in several ways:
If the R²₂(8) dimer is not formed, molecules might instead link head-to-tail via a single N-H···N(pyridine) or N-H···O hydrogen bond, creating a C(4) or similar chain motif. mdpi.com
Alternatively, the primary amine group could link the amide dimers together, forming an extended 1D tape or ribbon structure.
The extension of the architecture into two or three dimensions would rely on weaker, secondary interactions linking the primary 1D chains.
2D Sheets: π-π stacking interactions between the aromatic rings of adjacent 1D chains could effectively "stitch" them together, forming extended 2D sheets.
3D Frameworks: The presence of multiple hydrogen bond donors and acceptors allows for the possibility of a more complex hydrogen-bonding scheme where 1D chains or 2D sheets are cross-linked into a full three-dimensional network. For instance, the amine group of a molecule in one chain could form a hydrogen bond with the pyridine nitrogen of a molecule in a neighboring chain, leading to a robust 3D architecture.
Role of Ligand Conformation in Supramolecular Assembly
This compound is a conformationally flexible molecule. The final supramolecular assembly is highly dependent on the specific conformation adopted by the molecule in the solid state. There are two key rotatable bonds:
The C(carbonyl)-N(amide) bond.
The N(amide)-C(phenyl) bond.
Table of Expected Intermolecular Interactions
| Interaction Type | Donor/Acceptor Groups Involved | Expected Role in Assembly |
| Hydrogen Bonding | Amide (N-H···O) | Formation of primary R²₂(8) dimers. |
| Amine/Pyridine (N-H···N) | Cross-linking of primary motifs into extended networks. | |
| Amine/Carbonyl (N-H···O) | Alternative or additional cross-linking interactions. | |
| π-π Stacking | Phenyl Ring ↔ Pyridine Ring | Stabilization of crystal packing; formation of 2D/3D structures. |
| Phenyl Ring ↔ Phenyl Ring | Stabilization of crystal packing; formation of 2D/3D structures. | |
| Pyridine Ring ↔ Pyridine Ring | Stabilization of crystal packing; formation of 2D/3D structures. |
Host-Guest Chemistry and Molecular Recognition Phenomena of this compound
The fields of supramolecular chemistry and crystal engineering delve into the intricate world of non-covalent interactions, exploring how molecules recognize one another and assemble into ordered structures. A key area within this discipline is host-guest chemistry, which focuses on the formation of complexes between a host molecule, possessing a binding cavity, and a guest molecule that is encapsulated. The compound This compound is a fascinating subject for such studies, as its molecular architecture incorporates functionalities ripe for molecular recognition and the formation of host-guest complexes. While direct and extensive research on the host-guest chemistry of this specific compound is not widely available, a thorough understanding can be constructed by examining the well-documented supramolecular behavior of its constituent parts: the isonicotinamide moiety and the aminophenyl group.
The isonicotinamide component is a well-established building block in crystal engineering, known for its ability to form a variety of supramolecular synthons, which are reliable and predictable hydrogen-bonding patterns. nih.govresearchgate.net This predictability is crucial for the rational design of co-crystals and other supramolecular assemblies. rsc.orgamanote.com The pyridine nitrogen of isonicotinamide is a prominent hydrogen bond acceptor, while the amide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), facilitating diverse intermolecular connections. acs.org
The aminophenyl group, on the other hand, also presents hydrogen bond donor capabilities through the amino (-NH2) group and can participate in various aromatic interactions, such as π-π stacking. The "meta" substitution pattern of the amino group on the phenyl ring in This compound influences the directionality of these interactions, which can be a critical factor in the formation of specific host-guest complexes.
The combination of the isonicotinamide and aminophenyl functionalities within a single molecule suggests a capacity for intricate molecular recognition events. The molecule can act as a guest, with its aminophenyl or isonicotinamide portions binding within the cavity of a suitable host molecule. For instance, the aminophenyl group could be encapsulated by macrocyclic hosts like cyclodextrins or hemicucurbiturils, which are known to bind aromatic guests. nih.govresearchgate.net The binding is often driven by a combination of hydrophobic interactions and hydrogen bonding between the host's portal and the guest's functional groups.
Conversely, This compound could self-assemble to form a host-like structure, creating cavities that can encapsulate smaller guest molecules. The amide-to-pyridine hydrogen bonds, a common motif in isonicotinamide derivatives, can lead to the formation of one-dimensional tapes or two-dimensional sheets. nih.gov The voids created between these primary structures could then accommodate solvent molecules or other small guests.
Detailed research findings on analogous systems provide insight into the potential host-guest chemistry of This compound . For example, studies on co-crystals of isonicotinamide with various carboxylic acids have demonstrated the robustness of the pyridine-acid hydrogen bond. acs.org This suggests that This compound could form stable complexes with acidic guest molecules.
Furthermore, the principles of molecular imprinting, a technique used to create artificial receptors, have shown that polymers can be designed to recognize specific functional groups, including those present in amino acid derivatives. nih.gov This underscores the inherent recognition capabilities of the functionalities within This compound .
Computational and Theoretical Studies
Electronic Structure and Reactivity Descriptors
The electronic structure and reactivity of N-(3-aminophenyl)isonicotinamide can be thoroughly investigated using various computational methods. These analyses help in understanding the molecule's chemical behavior.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine the molecule's optimized geometric structure. ekb.eg This process finds the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles. The optimization ensures that the calculated structure represents a stable point on the potential energy surface, which is crucial for the accuracy of all other subsequent property calculations. nih.gov
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most easily donated (nucleophilic character), while the LUMO is the orbital that most readily accepts an electron (electrophilic character). nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small energy gap suggests that the molecule is more easily polarizable and has higher chemical reactivity and lower kinetic stability. nih.govnih.gov Conversely, a large energy gap indicates high stability and lower chemical reactivity. researchgate.net For this compound, the analysis would involve mapping the electron density distribution of these orbitals to identify the regions of the molecule most likely to participate in electron donation and acceptance.
Table 1: Frontier Molecular Orbital Parameters No specific data is available for this compound in the provided search results. This table is a template for the kind of data this analysis would yield.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5 to -7 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1 to -3 |
| ΔE (Gap) | Energy gap between HOMO and LUMO | 2 to 6 |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The map illustrates the charge distribution on the molecule's surface using a color scale. researchgate.net
Red regions indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. These areas are typically found around electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net
Blue regions denote positive electrostatic potential, which is electron-poor and represents sites for nucleophilic attack. These are often located around hydrogen atoms. nih.govresearchgate.net
Green regions represent neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential around the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group, with positive potential near the amine and amide hydrogen atoms. researchgate.net
Global reactivity descriptors are calculated using the energies of the HOMO and LUMO to quantify a molecule's reactivity. ekb.eg
Ionization Potential (I): The energy required to remove an electron. It can be approximated as I ≈ -EHOMO. ekb.egresearchgate.net
Electron Affinity (A): The energy released when an electron is added. It can be approximated as A ≈ -ELUMO. ekb.egresearchgate.net
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2. researchgate.net
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. A higher value indicates greater stability. researchgate.net
Electrophilicity Index (ω): Represents the energy stabilization when the molecule acquires additional electronic charge from the environment, calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ). researchgate.net
These parameters provide a quantitative framework for assessing the stability and reactivity of this compound.
Table 2: Global Reactivity Descriptors No specific data is available for this compound in the provided search results. This table is a template for the kind of data this analysis would yield.
| Descriptor | Formula | Significance |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when adding an electron |
| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to charge transfer |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Capacity to accept electrons |
Spectroscopic Property Predictions
Computational methods can predict spectroscopic properties, which are invaluable for interpreting experimental data.
Theoretical vibrational analysis, typically performed using DFT, can predict the infrared (IR) spectrum of a molecule. arxiv.org By calculating the harmonic vibrational frequencies corresponding to the different vibrational modes of the molecule (stretching, bending, etc.), a theoretical IR spectrum can be generated. researchgate.net Comparing this computed spectrum with an experimental FT-IR spectrum allows for the precise assignment of absorption bands to specific molecular vibrations. researchgate.netcore.ac.uk For this compound, this would involve identifying characteristic peaks such as N-H stretching from the amine and amide groups, C=O stretching from the amide, and C-N and C-C stretching within the aromatic rings. nih.gov
Mechanistic Pathways of Reactions
Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational studies, in conjunction with specific experiments, help to elucidate these mechanistic pathways.
Control experiments are essential for determining the factors that influence a reaction's course. To investigate whether a reaction proceeds through a free radical mechanism, radical trapping experiments are often employed. These experiments introduce a "spin trap," such as 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), into the reaction mixture. nih.gov If reactive radical intermediates are formed, the spin trap reacts with them to produce a more stable radical adduct that can be detected and characterized using electron paramagnetic resonance (EPR) spectroscopy. nih.gov This technique provides direct evidence for the presence of transient radical species. For example, studies on the decomposition of peroxynitrite have used DMPO to trap hydroxyl radicals, confirming their formation during the process. nih.gov
While no specific radical trapping experiments have been documented for reactions involving this compound in the reviewed literature, this methodology would be the standard approach to probe for such intermediates in its synthesis or degradation pathways.
The synthesis of amide compounds like this compound typically involves the coupling of an amine (m-phenylenediamine) with a carboxylic acid or its derivative (isonicotinic acid). Computational studies can model the energy profiles of different potential pathways for this reaction, such as direct amide coupling, or pathways involving activated intermediates (e.g., acyl chlorides or esters). These models help identify the most energetically favorable route and predict the structures of transition states and intermediates.
Specific proposed reaction pathways for this compound were not available in the reviewed literature.
Molecular Docking and Binding Affinity Studies (Non-Clinical Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is invaluable for understanding potential biomolecular interactions.
Docking simulations provide a detailed profile of the interactions between a ligand and a protein's binding site. These interactions are crucial for the stability of the ligand-protein complex. Key interactions include hydrogen bonds, hydrophobic contacts, and electrostatic interactions. For nicotinamide (B372718) and isonicotinohydrazide derivatives, which are structurally related to this compound, studies have shown that the pyridine nitrogen and amide groups are often involved in critical hydrogen bonds with amino acid residues in the protein's active site. nih.govnih.gov For instance, the amide group can act as both a hydrogen bond donor and acceptor, while the aromatic rings can form hydrophobic and π-stacking interactions. nih.gov An Interaction Fingerprints Profile (IFPP) can even be generated by docking a molecule against a panel of proteins to create a representation of its general binding tendencies. biorxiv.org
Table 2: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Potential Functional Group Involved | Example Protein Residue Interaction |
|---|---|---|
| Hydrogen Bond Donor | Amide N-H, Amino N-H | Aspartate, Glutamate, Serine |
| Hydrogen Bond Acceptor | Pyridine Nitrogen, Carbonyl Oxygen | Serine, Threonine, Tyrosine |
| Hydrophobic Interactions | Phenyl Ring, Pyridine Ring | Leucine, Isoleucine, Valine, Alanine |
| π-Stacking | Phenyl Ring, Pyridine Ring | Phenylalanine, Tyrosine, Tryptophan |
The biological activity of a molecule is highly dependent on its three-dimensional shape (conformation) and how it fits within a protein's binding pocket. nih.gov this compound possesses rotational freedom around its amide bond and the bonds connecting the phenyl and pyridine rings. Docking algorithms explore various possible conformations of the ligand, calculating the binding energy for each pose. nih.gov The lowest energy poses represent the most likely binding modes. This analysis reveals not only the optimal orientation for key interactions but also how the ligand's flexibility allows it to adapt to the shape and chemical environment of the binding site. nih.gov Understanding this conformational behavior is critical for structure-based drug design. biorxiv.org
Applications in Advanced Materials Science
Metal-Organic Framework (MOF) Ligands and Architectures
N-(3-aminophenyl)isonicotinamide is a prime candidate for use as a bifunctional or "T-shaped" ligand in the design of Metal-Organic Frameworks (MOFs). The nitrogen atom on its pyridine (B92270) ring can coordinate with a metal center, acting as a pillar or connector, while the aminophenyl group can either coordinate with another metal center or serve as a functional moiety within the MOF's pores.
This dual functionality allows for the construction of sophisticated, three-dimensional porous structures. For instance, isonicotinamide (B137802) and its derivatives have been used to create pillared MOFs with specific network topologies, such as eea or rtl . These frameworks can feature unique channel structures, like hourglass-shaped cavities, which are advantageous for selective guest adsorption. The ability to introduce functional groups, such as the amino group from this compound, directly into the pores is a key advantage. This amino group can serve as a reactive site for post-synthetic modification (PSM), where additional molecules can be grafted onto the framework to tailor its properties for specific applications like targeted catalysis or sensing. rsc.orgresearchgate.net
The presence of the amino group on the ligand can significantly influence the MOF's properties. In many amino-functionalized MOFs, this group enhances stability and provides active sites that can improve performance in adsorption, separation, and catalysis. nih.gov
Table 1: Characteristics of MOFs with Analogous Isonicotinamide-Based Ligands
| MOF Designation | Ligand Type | Resulting Topology/Structure | Key Feature |
| eea-MOF-4 | 5-(isonicotinamido)isophthalic acid | eea, Hourglass-shaped channels | Amide functionality within pores |
| rtl-MOF | Pyrazole-carboxylate | rtl (rutile) | Additional NH-function for interaction |
| IRMOF-3 | 2-aminoterephthalic acid | --- | Active amino groups for PSM |
Polymer Chemistry and Polymer-Supported Catalysis
The distinct functional groups of this compound make it a valuable component in polymer chemistry, particularly for creating coordination polymers and materials for supported catalysis.
Coordination polymers can be formed when the nitrogen atoms in the pyridine ring of the isonicotinamide moiety bridge metal ions. Studies on isomeric ligands, such as N-(pyridin-3-yl)isonicotinamide, have shown they can form layered coordination polymers with defined topologies, like a (4,4) grid. rsc.org The isonicotinamide portion of the molecule is crucial in directing the final supramolecular assembly through its coordination and hydrogen-bonding capabilities. acs.orgnih.gov
Furthermore, polymers incorporating this compound can be used as scaffolds for heterogeneous catalysis. A polymer-supported catalyst is a system where a catalytically active species is immobilized on a polymer backbone. iupac.org This approach combines the advantages of homogeneous catalysts (high activity) and heterogeneous catalysts (ease of separation and reusability). Porous organic polymers (POPs) have been functionalized with ligands to support metal catalysts, such as palladium, for various chemical transformations. nih.govbldpharm.com A polymer derived from this compound could similarly serve as a support, with its pyridine and amino groups acting as anchor points for catalytic metal species.
Another advanced application is in molecularly imprinted polymers (MIPs). Research has shown that polymers prepared with isonicotinamide can recognize and separate its isomers with high specificity. beilstein-journals.org This is due to the synergistic effect of the heterocyclic nitrogen and the amide group in binding to the polymer matrix. beilstein-journals.org This property makes this compound a promising candidate for creating highly selective MIPs for catalysis or separation.
Optoelectronic Properties and Applications (e.g., OLEDs, Photovoltaics)
While direct applications of this compound in optoelectronics are still an emerging area of research, its molecular structure possesses features characteristic of organic electronic materials. The compound consists of conjugated aromatic systems (the phenyl and pyridine rings) linked by an amide group, which can facilitate charge transfer—a fundamental process in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs) and photovoltaics.
The design of organic optoelectronic materials often relies on a donor-acceptor (D-A) architecture. In this compound, the aminophenyl group can act as an electron donor, while the pyridine ring has electron-withdrawing characteristics, creating an intramolecular D-A system. This structure is known to be beneficial for enhancing photophysical properties. researchgate.netbeilstein-journals.org For example, studies on other D-A molecules containing diphenylamine (B1679370) and pyridine moieties have demonstrated low optical band gaps and strong fluorescence, making them suitable for OLED and photovoltaic applications. researchgate.net
Furthermore, the introduction of electron-donating or electron-withdrawing groups onto a pyridine skeleton is a known strategy to enhance fluorescence through internal charge transfer (ICT). beilstein-journals.org Some pyridine derivatives have been shown to exhibit aggregation-induced emission enhancement (AIEE), a phenomenon where molecules are highly emissive in an aggregated state, which is valuable for developing bright, solid-state light sources. beilstein-journals.org The specific combination of functional groups in this compound makes it a molecule of interest for exploring such advanced photophysical phenomena.
Sensing Applications
The functional groups on this compound make it highly suitable for the development of chemical sensors. The primary amino group (-NH2) on the phenyl ring is a particularly effective binding site for various analytes, including metal ions and small organic molecules.
One major approach is to incorporate the molecule as a ligand into a luminescent MOF (L-MOF). The resulting framework can act as a sensor where the binding of an analyte to the amino groups within the MOF's pores causes a detectable change in the material's fluorescence—either "turning on" or "turning off" the light emission. rsc.orgnih.gov This strategy has been successfully used to create sensors for a wide range of substances, from metal ions like Zn²⁺ to pollutants like SO₂ and even biological molecules like amino acids and DNA. rsc.orgacs.orgnih.govresearchgate.net The amino group plays a crucial role, often forming hydrogen bonds with the target analyte, which triggers the fluorescence response. rsc.org
Materials based on this compound can also be used for electrochemical sensing. For example, amino-functionalized MOFs have been grown on electrodes to create immunosensors capable of detecting specific biological targets with very high sensitivity. nih.govnih.gov The availability of specific functional groups on the MOF surface makes them an excellent choice for immobilizing biomolecules like antibodies for targeted molecular recognition. nih.govnih.gov The inherent properties of the this compound ligand could thus be harnessed to create a new generation of highly selective and sensitive chemical and biological sensors.
Advanced Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N-(3-aminophenyl)isonicotinamide in solution. By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR for Structural Elucidation
Proton NMR spectroscopy provides critical information about the chemical environment, number, and connectivity of protons in the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of both the pyridine (B92270) and aniline (B41778) rings, as well as the amine and amide protons, are observed.
The protons of the isonicotinoyl moiety typically appear at lower field (higher chemical shift) due to the electron-withdrawing effect of the nitrogen atom in the pyridine ring. The protons on the 3-aminophenyl ring exhibit characteristic splitting patterns that reveal their substitution pattern. The amide proton (N-H) often appears as a broad singlet, and its chemical shift can be solvent-dependent. The protons of the primary amine group (-NH₂) also give rise to a distinct signal.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ, ppm) |
|---|---|
| Amide N-H | ~10.34 (s, 1H) |
| Pyridine H-2, H-6 | ~8.75 (d, 2H) |
| Pyridine H-3, H-5 | ~7.86 (d, 2H) |
| Phenyl H-2 | ~7.35 (s, 1H) |
| Phenyl H-6 | ~7.10 (d, 1H) |
| Phenyl H-4 | ~7.05 (t, 1H) |
| Phenyl H-5 | ~6.53 (d, 1H) |
| Amine NH₂ | ~5.25 (s, 2H) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. s = singlet, d = doublet, t = triplet.
Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the amide group is typically observed at a low field, around 164 ppm. The carbon atoms of the pyridine ring appear in the aromatic region, with their chemical shifts influenced by the nitrogen atom. Similarly, the carbon atoms of the 3-aminophenyl ring are observed in the aromatic region, with the carbon atom attached to the amino group showing a characteristic upfield shift due to its electron-donating nature.
Table 2: ¹³C NMR Chemical Shift Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
|---|---|
| Amide C=O | ~164.2 |
| Pyridine C-2, C-6 | ~150.5 |
| Phenyl C-3 (C-NH₂) | ~149.3 |
| Pyridine C-4 | ~141.9 |
| Phenyl C-1 (C-NH) | ~139.5 |
| Phenyl C-5 | ~129.5 |
| Pyridine C-3, C-5 | ~121.6 |
| Phenyl C-6 | ~111.4 |
| Phenyl C-2 | ~111.0 |
| Phenyl C-4 | ~107.8 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
2D NMR Techniques (e.g., COSY, HSQC) for Connectivity
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between atoms within the molecule.
A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This is invaluable for confirming the assignment of protons in the aromatic rings by showing which protons are neighbors.
An HSQC spectrum maps the correlation between protons and the carbon atoms to which they are directly attached. This technique is instrumental in definitively assigning the signals in the ¹³C NMR spectrum based on the already assigned proton spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Site Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
Key vibrational bands include the N-H stretching vibrations of the primary amine and the amide group, the C=O stretching of the amide, C=N and C=C stretching vibrations of the pyridine ring, and the C-N stretching vibrations. The positions of these bands provide clear evidence for the presence of these functional groups. Furthermore, in coordination chemistry, shifts in the vibrational frequencies of the pyridine ring nitrogen and the amide group upon complexation with metal ions can indicate the coordination sites of the ligand.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | ~3431, 3321 |
| N-H Stretch (Amide) | ~3188 |
| C=O Stretch (Amide) | ~1649 |
| N-H Bend (Amine) | ~1624 |
| C=N Stretch (Pyridine) | ~1550 |
| C=C Stretch (Aromatic) | ~1408 |
Note: Wavenumbers are approximate and can vary based on the sample preparation method.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structural features through fragmentation analysis. In the mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion is measured.
The molecular ion peak [M]⁺ for this compound is expected at an m/z value corresponding to its molecular weight (213.24 g/mol ). The observation of this peak confirms the identity of the compound. The fragmentation pattern, which shows peaks at lower m/z values, provides information about the stability of different parts of the molecule and can help to confirm its structure.
X-ray Diffraction (XRD)
X-ray diffraction (XRD) on a single crystal of this compound provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique allows for the determination of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine |
Single Crystal X-ray Diffraction for Absolute Structure Determination
Single Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. While specific crystal structure data for this compound is not publicly available in the Cambridge Structural Database (CSD), the technique involves irradiating a single, high-quality crystal with an X-ray beam. nih.gov The resulting diffraction pattern is analyzed to build an electron density map, from which the precise positions of each atom in the crystal lattice can be determined. arabjchem.orgmdpi.com
This analysis yields fundamental crystallographic data, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). arabjchem.org Furthermore, it provides exact bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate how the molecules pack in the solid state. For a compound like this compound, SCXRD would reveal the planarity of the phenyl and pyridine rings and the orientation of the amide linkage.
Below is an illustrative table showing the type of data that would be obtained from a successful SCXRD analysis, based on data for a similar heterocyclic compound. arabjchem.org
Table 1: Hypothetical Single Crystal X-ray Diffraction Data for a Crystalline Compound. This table is for illustrative purposes to show the parameters obtained from SCXRD analysis.
| Parameter | Value |
|---|---|
| Empirical formula | C₁₂H₁₁N₃O |
| Formula weight | 213.24 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 7.935 |
| b (Å) | 11.168 |
| c (Å) | 16.128 |
| α (°) | 90 |
| β (°) | 80.36 |
| γ (°) | 90 |
| Volume (ų) | 1408.9 |
| Z (molecules/unit cell) | 4 |
Powder X-ray Diffraction for Phase Identification and Crystalline Purity
Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze a polycrystalline sample. It serves as a rapid and non-destructive tool for identifying the crystalline phase of a material and assessing its purity. The sample is exposed to X-rays, and the diffraction pattern, a plot of intensity versus diffraction angle (2θ), acts as a unique "fingerprint" for a specific crystalline solid.
For this compound, a PXRD analysis would confirm whether a synthesized batch consists of the expected crystalline form. The experimental pattern would be compared to a pattern simulated from single-crystal X-ray data, if available. A perfect match between the peak positions and relative intensities confirms the phase identity and high crystalline purity. The presence of unexpected peaks would indicate impurities or the existence of a different crystalline form (polymorph).
Thermal Analysis Techniques
Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature or time. They are critical for determining the thermal stability, decomposition profile, and hydration state of a compound.
Thermogravimetric Analysis (TGA) for Thermal Stability and Hydration State
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air). The resulting thermogram plots mass percentage against temperature. This analysis is crucial for determining the thermal stability of this compound.
A typical TGA curve would show a stable horizontal baseline until the onset of thermal decomposition, indicated by a sharp drop in mass. The temperature at which significant mass loss begins is a key indicator of the compound's stability. mdpi.com If the compound exists as a hydrate, an initial mass loss step at lower temperatures (typically below 120°C) would correspond to the loss of water molecules. The percentage of mass lost in this step can be used to determine the exact hydration state. Subsequent mass loss events at higher temperatures correspond to the decomposition of the molecule itself. researchgate.netnih.gov Performing the analysis in both an inert (nitrogen) and an oxidative (air) atmosphere can provide insights into the decomposition mechanism. mdpi.com
Table 2: Illustrative TGA Data for a Compound. This table is for illustrative purposes to show the type of data obtained from TGA.
| Atmosphere | Temperature Range (°C) | Mass Loss (%) | Associated Event |
|---|---|---|---|
| Nitrogen | 50 - 110 | ~0% | No hydration water |
| Nitrogen | 250 - 400 | ~65% | Onset of major decomposition |
| Air | 240 - 380 | ~68% | Onset of oxidative decomposition |
Isothermal Calorimetry for Complexation Thermodynamics
Isothermal Titration Calorimetry (ITC) is a powerful technique for studying the thermodynamics of binding interactions in solution. nih.govnih.gov It directly measures the heat released or absorbed during a binding event, such as the complexation of this compound with a target molecule (e.g., a metal ion or a biological macromolecule).
In an ITC experiment, a solution of a ligand (e.g., this compound) is titrated into a solution of the binding partner in a sample cell. Each injection triggers a heat change that is measured by the instrument. tainstruments.com The data are plotted as thermal power versus time, and integration of these peaks yields a binding isotherm. Fitting this isotherm to a binding model provides a complete thermodynamic profile of the interaction, including:
Binding Affinity (Kₐ) : The strength of the interaction.
Stoichiometry (n) : The molar ratio of the reactants in the complex.
Enthalpy Change (ΔH) : The heat released or absorbed upon binding.
Entropy Change (ΔS) : The change in disorder of the system upon binding. nih.gov
From these parameters, the Gibbs free energy change (ΔG) can also be calculated, indicating the spontaneity of the binding process. tainstruments.com This detailed thermodynamic information is invaluable for understanding the molecular forces driving the complexation.
Table 3: Thermodynamic Parameters Obtainable from ITC. This table illustrates the data generated from an ITC experiment.
| Parameter | Symbol | Unit | Information Provided |
|---|---|---|---|
| Stoichiometry | n | - | Ratio of molecules in the complex |
| Binding Affinity | Kₐ | M⁻¹ | Strength of binding |
| Enthalpy Change | ΔH | kcal/mol or kJ/mol | Heat change due to binding |
| Entropy Change | ΔS | cal/mol·K or J/mol·K | Change in system disorder |
| Gibbs Free Energy | ΔG | kcal/mol or kJ/mol | Spontaneity of binding |
Interactions with Biological Systems Non Clinical Research
Enzyme Modulation and Inhibition Studies (e.g., COX-2, VEGFR-2)
Direct evidence detailing the inhibitory or modulatory effects of N-(3-aminophenyl)isonicotinamide on enzymes such as Cyclooxygenase-2 (COX-2) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is not prominent in published literature. However, the isonicotinamide (B137802) scaffold, a core component of this molecule, is a well-established pharmacophore in the design of various enzyme inhibitors.
Derivatives of nicotinamide (B372718) have been investigated as inhibitors of VEGFR-2, a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. While specific IC50 values or detailed kinetic data for this compound are not available, the structural motif suggests a potential for interaction with the ATP-binding site of protein kinases like VEGFR-2. Further enzymatic assays would be necessary to confirm and quantify any such activity.
Similarly, the role of this compound in modulating COX-2, an enzyme implicated in inflammation and pain, is not specifically described in accessible research. The development of selective COX-2 inhibitors often involves heterocyclic structures, and while the aminophenyl and isonicotinamide moieties are not classic features of mainstream COX-2 inhibitors, their potential to interact with the enzyme's active site cannot be entirely dismissed without empirical data.
Biochemical Probe Development
The utility of this compound as a biochemical probe—a tool to study biological systems—has not been reported. The development of a chemical compound into a probe typically requires specific features, such as high affinity and selectivity for a target, along with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to enable detection. The synthesis and application of this compound for such purposes have not been documented in the available scientific literature.
Ligand Binding Studies with Receptors and Proteins
Comprehensive ligand binding studies that characterize the affinity and selectivity of this compound for a wide array of receptors and proteins are not publicly available. While molecular modeling and in silico screening are common initial steps in drug discovery to predict binding, experimental data from techniques like radioligand binding assays or surface plasmon resonance for this specific compound are absent. The aminophenyl group could potentially engage in hydrogen bonding and other interactions within a protein's binding pocket, but without experimental validation, its binding profile remains speculative.
Design Principles for Bioactive Scaffolds
The this compound structure can be viewed as a bioactive scaffold, a molecular framework upon which more complex and potent molecules can be built. The isonicotinamide core is a versatile building block in medicinal chemistry. The presence of the aminophenyl group offers a key point for chemical modification, allowing for the exploration of structure-activity relationships (SAR). By systematically altering this part of the molecule, researchers could potentially develop new compounds with enhanced potency or selectivity for a particular biological target. However, specific design principles derived from studies on this compound itself are not established.
Role in Mechanistic Understanding of Biochemical Pathways
Given the lack of detailed studies on its specific biological targets, the role of this compound in elucidating biochemical pathways is currently undefined. To contribute to the mechanistic understanding of a pathway, a compound typically needs to have a well-characterized mode of action and a specific cellular target. Without this foundational knowledge, its application as a tool to probe the intricacies of cellular signaling or metabolic pathways has not been realized.
Future Research Directions and Emerging Areas
Development of Next-Generation Synthetic Methodologies
Future research will likely focus on creating more efficient, sustainable, and scalable methods for synthesizing N-(3-aminophenyl)isonicotinamide and its derivatives. A key area of development is the application of green chemistry principles to minimize environmental impact. This includes the use of biocatalysts, such as enzymes, in continuous-flow microreactors, which can lead to higher yields and shorter reaction times compared to traditional batch processes. rsc.org The exploration of novel catalytic systems, including nanomagnetic metal-organic frameworks (MOFs), presents another promising avenue for the synthesis of related nicotinonitrile precursors, which could be adapted for the production of this compound. acs.org
Advanced synthetic strategies such as C-H activation and flow chemistry are expected to play a crucial role. These techniques offer the potential for more direct and atom-economical routes to the target molecule and its analogs, reducing the number of synthetic steps and the generation of waste.
Table 1: Comparison of Synthetic Methodologies
| Methodology | Potential Advantages for this compound Synthesis |
| Biocatalysis in Microreactors | High selectivity, mild reaction conditions, reduced waste, potential for continuous production. rsc.org |
| Nanomagnetic MOF Catalysis | High efficiency, catalyst recyclability, potential for novel reaction pathways. acs.org |
| C-H Activation | Increased atom economy, reduced number of synthetic steps, direct functionalization. |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability, and potential for automation. |
Exploration of Novel Coordination Architectures
The presence of multiple coordination sites—specifically the pyridine (B92270) nitrogen, the amide group, and the amino group on the phenyl ring—makes this compound an excellent candidate as a ligand for the construction of novel coordination polymers and metal-organic frameworks (MOFs). cymitquimica.com Future research will delve into how the flexibility and functionality of this ligand can be used to direct the assembly of intricate and highly ordered one-, two-, and three-dimensional structures.
By systematically varying metal ions, auxiliary ligands, and reaction conditions, researchers can create a diverse range of coordination architectures with tailored properties. For instance, the isonicotinamide (B137802) moiety has been shown to act as a bridging ligand in the formation of coordination polymers. researchgate.netnih.gov The exploration of related dipyridylamide ligands, such as N-(pyridin-3-yl)isonicotinamide, has led to the formation of layered coordination polymers with interesting topologies. nih.govnih.gov These studies provide a foundation for investigating how the specific stereochemistry of this compound can influence the resulting framework, potentially leading to materials with unique host-guest chemistry and catalytic activity.
Integration into Advanced Functional Materials
The unique structural and electronic properties of this compound make it a promising building block for a new generation of advanced functional materials. A significant area of future research will be its incorporation into MOFs for applications in gas storage and separation. For example, frameworks built with isonicotinic acid, a related compound, have demonstrated selective CO2 capture. rsc.org The amino group in this compound could further enhance selectivity and uptake capacity through specific interactions with acidic gases.
Furthermore, the amino-functionalization of ligands in MOFs has been shown to improve their photocatalytic activity by enhancing visible light absorption. researchgate.net This opens up possibilities for using this compound-based materials in solar energy conversion and environmental remediation. The compound could also serve as a precursor for the synthesis of novel materials for energy storage, such as those derived from cobalt-isonicotinic acid frameworks which have shown promise in lithium-ion batteries. rsc.org The development of therapeutic coordination polymers, where the ligand itself is a bioactive molecule, is another emerging field where derivatives of this compound could find application. rsc.org
Table 2: Potential Applications in Advanced Materials
| Application Area | Role of this compound | Potential Benefit |
| Gas Storage & Separation | Functional ligand in MOFs | Enhanced selectivity for CO2 and other gases. rsc.org |
| Heterogeneous Catalysis | Component of catalytically active frameworks | Creation of size- and shape-selective catalysts. |
| Photocatalysis | Light-harvesting component in MOFs | Improved efficiency in solar energy applications. researchgate.net |
| Energy Storage | Precursor for battery materials | Development of high-performance electrode materials. rsc.org |
| Chemical Sensing | Active material in sensor devices | Detection of specific analytes through coordination events. |
Predictive Modeling for Structure-Property Relationships
Computational modeling will be an indispensable tool in accelerating the discovery and optimization of materials and molecules based on this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics (MD) simulations will be employed to establish clear links between the molecular structure and the observed properties. nih.govwalisongo.ac.id
QSAR studies can be used to predict the biological activity or material performance of new derivatives of this compound by correlating molecular descriptors (e.g., electronic properties, lipophilicity, and steric parameters) with experimental data. nih.govresearchgate.net This approach can guide the rational design of new compounds with enhanced properties, minimizing the need for extensive and costly experimental screening.
Molecular dynamics simulations will provide detailed insights into the dynamic behavior of this compound and its complexes at the atomic level. nih.govrsc.orgresearchgate.net These simulations can be used to understand the binding mechanisms of this molecule with biological targets or its interactions within a crystal lattice, which is crucial for the design of new drugs and functional materials. nih.gov
Expansion into Bio-Inspired and Sustainable Chemical Processes
The structural similarity of the nicotinamide (B372718) core to the nicotinamide adenine (B156593) dinucleotide (NAD) coenzymes opens up exciting possibilities for the use of this compound in bio-inspired and sustainable chemical processes. nih.gov Future research will likely explore the development of "better-than-nature" biomimetics based on this scaffold for use in redox biocatalysis. nih.gov These synthetic mimics could offer greater stability and lower costs compared to their natural counterparts. wur.nl
Another promising area is the development of novel catalysts that mimic biological processes. For example, research into biomimetic transamination using specifically designed molecules has shown the potential for carrying out complex chemical transformations under mild conditions. nih.gov The unique combination of functional groups in this compound could be harnessed to create catalysts for a variety of selective transformations.
The principles of green chemistry will be central to this research, with a focus on developing processes that are energy-efficient, use renewable feedstocks, and minimize waste. rsc.org The use of this compound in the development of sustainable polymers and materials is also an area ripe for exploration.
Q & A
Q. What are the key physicochemical properties of N-(3-aminophenyl)isonicotinamide, and how do they influence its solubility and bioavailability?
Answer: The compound has a molecular formula of C₁₂H₁₁N₃O, a molecular weight of 213.24 g/mol, and a calculated LogP of 2.57, indicating moderate lipophilicity . Its polar surface area (PSA) is 68.01 Ų, suggesting moderate solubility in polar solvents. Hydrogen-bonding capacity (2 donors, 4 acceptors) and three rotatable bonds influence its pharmacokinetic behavior, such as membrane permeability and metabolic stability. For experimental determination:
Q. What synthetic routes are reported for this compound, and what are their yields and limitations?
Answer: The primary synthesis involves coupling 3-aminophenylamine with isonicotinoyl chloride in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). Key steps:
Activation : React isonicotinic acid with thionyl chloride to generate the acyl chloride.
Coupling : Add 3-aminophenylamine dropwise at 0°C, stir for 12 hours.
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient).
Reported yields range from 65–75%. Limitations include sensitivity to moisture and competing side reactions (e.g., over-acylation). Microwave-assisted synthesis may improve efficiency .
Advanced Research Questions
Q. How does this compound inhibit xanthine oxidase (XO), and what structural features correlate with its activity?
Answer: Derivatives of this scaffold (e.g., N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide) show XO inhibition via competitive binding to the molybdenum-pterin center. Key structural determinants:
- Tetrazole moiety : Enhances hydrogen bonding with Glu802 and Arg880.
- Aminophenyl group : Facilitates π-π stacking with Phe914.
Methodological validation : - Enzyme assays : Monitor uric acid production spectrophotometrically (λ = 290 nm) .
- Docking studies : Use AutoDock Vina with X-ray crystal structures (PDB: 1N5X) to map binding interactions .
Q. What experimental strategies are used to resolve contradictions in the anticancer activity of this compound derivatives across cell lines?
Answer: Discrepancies in prostate cancer (e.g., DU145 vs. PC3 cell responses) may arise from differences in F-actin/paxillin expression or Akt-mTOR pathway activation. Recommended approaches:
Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment.
Functional validation : siRNA knockdown of cofilin-1 or paxillin to assess pathway dependency.
In vivo models : Use xenografts with bioluminescent imaging to compare tumor regression rates .
Q. How can crystallography improve the structural optimization of this compound for kinase inhibition?
Answer: X-ray crystallography of co-crystals with target kinases (e.g., RAF or Akt) reveals critical binding motifs:
- SHELX refinement : Optimize hydrogen-bond networks and torsion angles using SHELXL .
- Polymorph screening : Identify stable crystalline forms via solvent evaporation under controlled humidity.
Example: A related RAF inhibitor (Ramurthy et al., 2020) used crystallography to optimize morpholine-pyridine interactions, enhancing selectivity for RAS mutants .
Q. What computational methods are employed to predict the drug-likeness and toxicity of this compound analogs?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 inhibition, and hERG liability.
- Toxicity profiling : Apply ProTox-II for hepatotoxicity and carcinogenicity risks.
- Quantum mechanics : DFT calculations (B3LYP/6-31G*) to assess reactivity and metabolic sites (e.g., amine oxidation) .
Q. How do structural modifications of this compound affect its photoluminescent properties in biosensing applications?
Answer: Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances fluorescence quantum yield by reducing non-radiative decay. Methodological steps:
Synthesis : Incorporate substituents via Suzuki-Miyaura coupling.
Characterization : Measure emission spectra (λex = 350 nm) in PBS buffer.
Application : Test Fe³⁺/Cd²⁺ ion detection limits using Stern-Volmer plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
